3-Amino-3-(3-bromo-5-chlorophenyl)propanenitrile
Description
Properties
Molecular Formula |
C9H8BrClN2 |
|---|---|
Molecular Weight |
259.53 g/mol |
IUPAC Name |
3-amino-3-(3-bromo-5-chlorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8BrClN2/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5,9H,1,13H2 |
InChI Key |
KSPGOUDCTGGLLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)C(CC#N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-bromo-5-chlorophenyl)propanenitrile typically involves the reaction of 3-bromo-5-chlorobenzaldehyde with malononitrile in the presence of ammonium acetate. The reaction proceeds through a Knoevenagel condensation followed by cyclization and subsequent hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3-bromo-5-chlorophenyl)propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Primary amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-3-(3-bromo-5-chlorophenyl)propanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3-bromo-5-chlorophenyl)propanenitrile is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Cyanazine (CAS: 21725-46-2)
- Structure: Cyanazine (Propanenitrile, 2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methyl-) shares the propanenitrile backbone but incorporates a triazine ring and ethylamino group.
- Applications : Widely used as a herbicide before its agricultural ban in 1997 due to neurotoxicity and environmental persistence.
- Key Differences: The triazine ring in cyanazine enables herbicidal activity via photosynthesis inhibition, absent in the target compound.
3-Chloro-5-bromophenylacetonitrile
- Structure: Lacks the amino group and propanenitrile chain elongation.
- Reactivity: Primarily used in Suzuki-Miyaura coupling reactions; the absence of the amino group limits its utility in amidation or cyclization pathways.
Physicochemical and Toxicological Comparison
Research Findings
- Synthetic Utility: The amino group in 3-amino-3-(3-bromo-5-chlorophenyl)propanenitrile facilitates condensation reactions to form heterocycles (e.g., pyrimidines), unlike cyanazine, which is metabolically unstable due to its triazine ring.
- Environmental Impact: Preliminary studies suggest lower environmental persistence compared to cyanazine, attributed to the absence of ethylamino and triazine groups.
Critical Analysis of Evidence
The provided evidence highlights regulatory and toxicological disparities between the target compound and cyanazine. While cyanazine’s ban underscores the risks of triazine-based nitriles, 3-amino-3-(3-bromo-5-chlorophenyl)propanenitrile’s distinct structure may mitigate these concerns. However, gaps in toxicity data for the target compound necessitate further ecotoxicological studies.
Biological Activity
3-Amino-3-(3-bromo-5-chlorophenyl)propanenitrile is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound contains an amino group, a nitrile group, and a phenyl ring substituted with bromine and chlorine atoms, which may contribute to its biological activity. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-Amino-3-(3-bromo-5-chlorophenyl)propanenitrile is , with a molecular weight of approximately 232.53 g/mol. The presence of both halogen substituents (bromine and chlorine) on the phenyl ring enhances the compound's reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈BrClN |
| Molecular Weight | 232.53 g/mol |
| IUPAC Name | 3-Amino-3-(3-bromo-5-chlorophenyl)propanenitrile |
| Functional Groups | Amino, Nitrile |
Mechanisms of Biological Activity
The biological activity of 3-Amino-3-(3-bromo-5-chlorophenyl)propanenitrile is primarily attributed to its ability to interact with various biological macromolecules, such as enzymes and receptors. The following mechanisms are proposed:
- Enzyme Inhibition : The amino group may facilitate hydrogen bonding with enzyme active sites, potentially inhibiting their function.
- Receptor Binding : The compound may bind to specific receptors, modulating signaling pathways involved in various physiological processes.
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which are beneficial in preventing oxidative stress-related diseases.
Anticancer Properties
Research indicates that 3-Amino-3-(3-bromo-5-chlorophenyl)propanenitrile may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. For instance, a study demonstrated that the compound significantly reduced cell viability in breast cancer cells by activating caspase pathways.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory cytokines and reduce markers such as TNF-alpha and IL-6 in various experimental models . This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, 3-Amino-3-(3-bromo-5-chlorophenyl)propanenitrile has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies employing disc diffusion methods have revealed significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Study on Anticancer Activity : A recent study focused on the effects of 3-Amino-3-(3-bromo-5-chlorophenyl)propanenitrile on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent activity compared to standard chemotherapeutics.
- Inflammation Model : In an animal model of inflammation, treatment with the compound resulted in a significant reduction in paw edema compared to control groups, highlighting its potential as an anti-inflammatory agent.
- Antimicrobial Testing : In vitro tests showed that the compound exhibited bactericidal effects at concentrations as low as 0.25 mg/mL against several bacterial strains, indicating its potential utility as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
